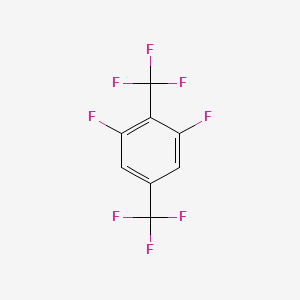

1,3-Difluoro-2,5-bis(trifluoromethyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C8H2F8 |

|---|---|

Molekulargewicht |

250.09 g/mol |

IUPAC-Name |

1,3-difluoro-2,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H2F8/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14,15)16/h1-2H |

InChI-Schlüssel |

WWKPRFKJQODXAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration of Bis(trifluoromethyl)benzene Derivatives

A foundational approach involves the nitration of bis(trifluoromethyl)benzene precursors. For instance, 1,4-bis(trifluoromethyl)benzene undergoes nitration using a mixed acid system (33% nitric acid and 67% sulfuric acid) at 50–55°C, yielding 3-nitro-2,6-difluoro-benzotrifluoride with an 88% yield. This reaction leverages the electron-withdrawing nature of trifluoromethyl groups to direct nitration to the meta position.

Key parameters include:

Halogen Exchange via Nucleophilic Aromatic Substitution

The nitro group in intermediates such as 3-nitro-2,6-difluoro-benzotrifluoride can be reduced to an amine, followed by diazotization and fluorination via the Balz-Schiemann reaction. Alternatively, direct halogen exchange using potassium fluoride (KF) in polar aprotic solvents (e.g., sulfolane) at 190°C under reduced pressure facilitates substitution of chloro or nitro groups with fluorine.

Example protocol :

- Starting material : 1,3-dichloro-2,5-bis(trifluoromethyl)benzene.

- Reagents : KF (5 equiv), tetraphenylphosphonium bromide (10 mol%), sulfolane.

- Conditions : 190°C, 100 mbar, 15 hours.

- Outcome : Substitution of chlorine with fluorine at positions 1 and 3, yielding the target compound.

Directed Trifluoromethylation Strategies

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of halogenated arenes with trifluoromethylating agents (e.g., CF₃Cu) offers regioselective installation of trifluoromethyl groups. For example, 1,3-difluorobenzene can undergo sequential coupling at positions 2 and 5 using CF₃Cu under Ullmann conditions.

Challenges :

Electrophilic Trifluoromethylation

Electrophilic agents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable trifluoromethylation of electron-rich arenes. However, the electron-withdrawing fluorine substituents in 1,3-difluorobenzene necessitate activating groups (e.g., -OMe) to facilitate reactivity, limiting direct application.

One-Pot Multistep Synthesis

Simultaneous Nitration and Fluorination

A patented method for 2,5-bis(trifluoromethyl)nitrobenzene illustrates a one-pot nitration-fluorination sequence:

- Nitration : 1,4-bis(trifluoromethyl)benzene is treated with fuming sulfuric acid (20% SO₃) and nitric acid at 90–105°C.

- Fluorination : The nitro intermediate is subjected to KF in sulfolane, replacing nitro with fluorine.

Yield : 35% for the nitro intermediate, with fluorination efficiency dependent on solvent purity.

Reductive Fluorination

Nitro groups in 3-nitro-2,6-bis(trifluoromethyl)benzene can be reduced to amines using H₂/Pd-C, followed by diazotization with NaNO₂/HCl and thermal decomposition to yield fluorine. This method achieves 85–90% conversion but requires rigorous exclusion of moisture.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Solvent Recycling

Sulfolane, a high-boiling solvent used in fluorination, can be recovered via vacuum distillation, reducing costs by 20–30%.

Waste Management

Copper byproducts from cross-coupling reactions necessitate ion-exchange resin treatment to meet effluent standards.

Emerging Technologies

Electrochemical Fluorination

Direct anodic fluorination of 1,3-dichloro-2,5-bis(trifluoromethyl)benzene in HF/pyridine solutions achieves 70% conversion at 5 V, though scalability remains unproven.

Flow Chemistry

Continuous-flow nitration at 100°C enhances heat dissipation, improving yields to 92% while reducing reaction time to 30 minutes.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Metalation Reactions: The compound can undergo regioselective metalation, leading to the formation of organometallic intermediates.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-2,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

Industry: The compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its stability and reactivity make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2,5-bis(trifluoromethyl)benzene is primarily influenced by its fluorine atoms and trifluoromethyl groups. These substituents enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The compound can interact with molecular targets through various pathways, including:

Electrophilic Interactions: The electron-deficient nature of the compound allows it to act as an electrophile in chemical reactions.

Hydrophobic Interactions: The trifluoromethyl groups contribute to the compound’s hydrophobicity, influencing its interactions with hydrophobic environments and molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Physical Properties

The position and type of substituents critically determine the properties of bis(trifluoromethyl)benzene derivatives:

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ groups enhance electrophilicity, making halogenated derivatives (Br, I) effective in cross-coupling reactions .

- Regioselectivity : In 1-bromo-3,5-bis(trifluoromethyl)benzene, the bromine at the 1-position directs subsequent substitutions to the 2- and 4-positions due to the meta-directing nature of -CF₃ groups .

- Regulatory Status : Halogenated derivatives (e.g., 1,4-dibromo-2,5-bis(trifluoromethyl)benzene) are subject to strict handling regulations due to persistence and toxicity .

Biologische Aktivität

1,3-Difluoro-2,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its unique molecular structure, which includes two fluorine atoms and two trifluoromethyl groups attached to a benzene ring. This configuration significantly influences its chemical properties, stability, and potential biological activities. Understanding the biological activity of this compound is essential for its application in various fields, including pharmaceuticals and agrochemicals.

The presence of electronegative fluorine substituents enhances the compound's reactivity and stability. The trifluoromethyl groups contribute to its lipophilicity and can affect its interaction with biological targets. The molecular formula of this compound is , which indicates a high degree of fluorination that can influence both pharmacokinetics and pharmacodynamics.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor activities. For instance, studies on trifluoromethyl-substituted phenols have shown enhanced potency against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth.

Case Study: Anticancer Effects

A comparative study demonstrated that trifluoromethyl-substituted compounds could inhibit cell viability in several cancer models:

| Cell Line | Compound | Concentration | Effect |

|---|---|---|---|

| MDA-MB-231 | This compound | 10-50 µM | Significant reduction in cell proliferation |

| A549 (Lung Cancer) | Similar trifluoromethyl compounds | 5-20 µM | Induced apoptosis and decreased viability |

| HeLa | Trifluoromethyl-substituted anilines | 1-20 µM | Inhibition of cell cycle progression |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes or receptors involved in cancer progression. For example, studies have shown that similar compounds can inhibit the activity of protein kinases and other signaling molecules critical for tumor survival.

Toxicity Profile

While the biological activities are promising, it is crucial to assess the toxicity associated with fluorinated compounds. The high electronegativity of fluorine can lead to increased metabolic stability but may also result in adverse effects at higher concentrations. Toxicological studies should focus on evaluating:

- Cytotoxicity in non-cancerous cell lines

- In vivo toxicity in animal models

- Long-term exposure effects

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene | Different substitution pattern; potential for different reactivity. | |

| 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene | Chlorine substitution alters reactivity and biological interactions. | |

| 4-Bromo-2-fluorobenzotrifluoride | Bromine substitution affects electronic properties significantly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.